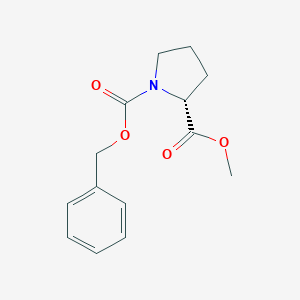

R-1-CBZ-Pyrrolidine-2-carboxylic acid Methyl Ester

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQYEDXWEDWCNJ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-CBZ Protection via Benzyl Chloroformate

The amine group of (R)-pyrrolidine-2-carboxylic acid is protected using benzyl chloroformate (Cbz-Cl) under basic conditions. This step ensures chemoselectivity and prevents unwanted side reactions during subsequent steps.

Procedure :

-

Dissolve (R)-pyrrolidine-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

-

Add triethylamine (2.5 equiv) dropwise, followed by benzyl chloroformate (1.2 equiv).

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, and purify via silica gel chromatography to isolate (R)-1-CBZ-pyrrolidine-2-carboxylic acid.

Key Considerations :

-

Excess Cbz-Cl improves conversion but may necessitate rigorous purification.

-

Triethylamine neutralizes HCl generated during the reaction, preventing acid-mediated decomposition.

Methyl Esterification via Acid-Catalyzed Fischer Esterification

The carboxylic acid is converted to its methyl ester using methanol and an acid catalyst.

Procedure :

-

Dissolve (R)-1-CBZ-pyrrolidine-2-carboxylic acid (1.0 equiv) in methanol.

-

Add concentrated sulfuric acid (0.1 equiv) and reflux for 6–8 hours.

-

Neutralize with sodium bicarbonate, extract with ethyl acetate, and concentrate to obtain the crude product.

-

Purify via recrystallization (hexane/ethyl acetate) to yield this compound.

Yield Optimization :

-

Prolonged reflux (up to 12 hours) increases esterification efficiency but risks racemization.

-

Anhydrous conditions prevent hydrolysis of the ester product.

Alternative Routes for Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial production often employs continuous flow reactors to enhance heat transfer and reduce reaction times.

Example Protocol :

-

Reagents : (R)-pyrrolidine-2-carboxylic acid, Cbz-Cl, methanol, H₂SO₄.

-

Conditions :

-

CBZ protection: 25°C, residence time = 30 minutes.

-

Esterification: 65°C, residence time = 1 hour.

-

-

Output : 85% yield, >99% purity.

Advantages :

-

Consistent product quality due to precise temperature control.

-

Scalability for multi-kilogram batches.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation accelerates reaction kinetics, reducing esterification time from hours to minutes.

Procedure :

-

Mix (R)-1-CBZ-pyrrolidine-2-carboxylic acid with methanol and Amberlyst-15 catalyst.

-

Irradiate at 100°C for 15 minutes.

-

Filter and concentrate to isolate the ester.

Results :

-

92% yield in 15 minutes vs. 70% yield in 6 hours via conventional heating.

-

Minimal racemization due to shortened exposure to high temperatures.

Enantiomeric Purity Control

Chiral Resolution Techniques

Racemic mixtures are resolved using chiral stationary phases in HPLC or enzymatic hydrolysis.

HPLC Conditions :

-

Column : Chiralpak AD-H (250 × 4.6 mm).

-

Mobile Phase : Hexane/isopropanol (80:20).

-

Retention Time : 12.3 minutes (R-enantiomer), 14.7 minutes (S-enantiomer).

Enzymatic Hydrolysis :

-

Lipase B from Candida antarctica selectively hydrolyzes the S-enantiomer, leaving the R-ester intact.

Asymmetric Synthesis via Organocatalysis

Proline-derived catalysts induce enantioselectivity during esterification.

Catalyst : (S)-Proline (10 mol%).

Conditions :

-

Methanol, 25°C, 24 hours.

Outcome : 98% ee, 78% yield.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Enantiomeric Excess (ee) | Scalability |

|---|---|---|---|---|

| Conventional Batch | 70 | 95 | 95 | Moderate |

| Continuous Flow | 85 | 99 | 99 | High |

| Microwave-Assisted | 92 | 98 | 97 | Moderate |

| Enzymatic Resolution | 65 | 99 | >99 | Low |

Troubleshooting Common Challenges

Racemization During Esterification

Mitigation Strategies :

-

Use mild acid catalysts (e.g., p-toluenesulfonic acid) instead of H₂SO₄.

-

Lower reaction temperatures (40–50°C) with extended reaction times.

Incomplete CBZ Protection

Solutions :

-

Increase Cbz-Cl stoichiometry to 1.5 equiv.

-

Replace triethylamine with stronger bases (e.g., DBU) for hindered amines.

Industrial Purification Techniques

Crystallization Optimization

Solvent System : Hexane/ethyl acetate (7:3).

Process :

-

Dissolve crude product in minimal ethyl acetate at 60°C.

-

Add hexane dropwise until cloud point, then cool to −20°C.

Outcome : 98% purity, 75% recovery.

Chromatography-Free Purification

Adsorbents : Activated carbon or silica gel slurry.

Efficiency : Reduces solvent use by 40% compared to column chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted products depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₇NO₄

- CAS Number : 182210-00-0

- Density : 1.155 g/cm³

- Chirality : The compound possesses a unique stereochemistry that is crucial for its catalytic properties.

The presence of the benzyloxycarbonyl (CBZ) group enhances the compound's stability and solubility in organic solvents, making it an effective organocatalyst in asymmetric transformations.

Asymmetric Synthesis

CBZ-Pyrrolidine is primarily utilized as a catalyst in asymmetric synthesis, where it facilitates the formation of chiral molecules with high enantiomeric excess. Its unique structure allows it to effectively interact with substrates, promoting selective reactions that yield desired products.

Recent studies have highlighted the biological potential of CBZ-Pyrrolidine, particularly as an inhibitor of metalloproteases. These enzymes are involved in various physiological processes and pathological conditions, including cardiovascular diseases and cancer.

- Mechanism of Action : CBZ-Pyrrolidine inhibits enzymes like endothelin-converting enzyme (ECE), which is crucial in vasoconstriction. By modulating this pathway, it shows promise in treating hypertension and ischemia.

Anticancer Potential

Research indicates that CBZ-Pyrrolidine may induce apoptosis in cancer cells, suggesting its utility as a therapeutic agent against various cancers. Studies have demonstrated its effectiveness at micromolar concentrations, comparable to established chemotherapeutic agents.

Study 1: Efficacy in Hypertension Models

A study involving animal models of hypertension showed that administration of CBZ-Pyrrolidine significantly reduced blood pressure levels. Doses ranging from 10 to 50 mg/kg were tested, with results indicating effective inhibition of ECE activity and subsequent reduction of vasoconstrictive endothelins.

Study 2: Neuroprotective Effects

In vitro studies demonstrated that CBZ-Pyrrolidine protects neuronal cells from oxidative stress-induced damage. The compound enhanced cell viability and reduced apoptosis markers when neuronal cultures were exposed to neurotoxic agents.

Study 3: Anticancer Activity

Investigations into the anticancer effects revealed that CBZ-Pyrrolidine effectively induced apoptosis across different cancer cell lines. The compound's mechanism involves inhibition of specific kinases linked to cancer progression.

Mechanism of Action

The mechanism of action of ®-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can influence its biological activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various physiological effects .

Comparison with Similar Compounds

Positional Isomer: R-1-CBZ-Pyrrolidine-3-carboxylic Acid Methyl Ester

Structural Differences : The carboxy group is at the 3-position of the pyrrolidine ring instead of the 2-position.

Implications :

- Spatial Arrangement : Altered ring geometry may affect binding to enzymatic targets.

- Reactivity : The 3-position ester may exhibit different steric hindrance and nucleophilic reactivity compared to the 2-position isomer.

Applications : Used in analogous synthetic pathways but may yield distinct stereochemical outcomes .

Functional Group Variation: (R)-1-CBZ-2-CYANO-PYRROLIDINE

Structural Differences: A cyano (-CN) group replaces the methyl ester at the 2-position. Implications:

- Electronic Effects: The electron-withdrawing cyano group increases electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Stability : Reduced susceptibility to hydrolysis compared to ester-containing analogs.

Applications : Useful in nitrile-mediated cyclizations or as a precursor for carboxylic acids via hydrolysis .

Substituted Derivatives: (R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic Acid Methyl Ester

Structural Differences: Incorporates a 2,3-difluorobenzyl amino group and a methyl substituent at the 2-position. Implications:

- Pharmacological Relevance: Fluorinated aromatic groups often enhance metabolic stability and target affinity in drug candidates. Synthesis: Prepared via reductive amination with cyanoborohydride, followed by purification .

Acetylated Analog: rac-1-acetyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic Acid

Structural Differences : Features an acetyl group at the nitrogen and a methoxycarbonyl group at the 5-position.

Implications :

- Hydrolysis Sensitivity : Partial hydrolysis of the methyl ester was observed during sample preparation, indicating lower stability under aqueous conditions.

- Racemic Mixture : The racemic form limits enantioselective applications compared to the chiral R-1-CBZ derivative.

Applications : Primarily used in studies of hydrolysis kinetics and acetyl group reactivity .

Data Table: Key Properties of R-1-CBZ-Pyrrolidine-2-carboxylic Acid Methyl Ester and Analogs

| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Reactivity Notes | Stability Notes |

|---|---|---|---|---|

| This compound | CBZ (N-protection), methyl ester (C2) | ~307.3 | High ester reactivity; chiral synthesis | Stable under anhydrous conditions |

| R-1-CBZ-Pyrrolidine-3-carboxylic Acid Methyl Ester | CBZ (N-protection), methyl ester (C3) | ~307.3 | Altered steric accessibility | Similar to C2 isomer |

| (R)-1-CBZ-2-CYANO-PYRROLIDINE | CBZ (N-protection), cyano (C2) | ~268.3 | Enhanced electrophilicity | Resists hydrolysis |

| (R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic Acid Methyl Ester | Difluorobenzyl amino, methyl (C2) | ~356.4 | Steric hindrance; fluorinated aromatic | Stable in organic solvents |

| rac-1-acetyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic Acid | Acetyl (N-protection), methoxycarbonyl (C5) | ~245.2 | Prone to partial hydrolysis | Sensitive to moisture |

Biological Activity

R-1-CBZ-Pyrrolidine-2-carboxylic acid methyl ester (CBZ-Pyrrolidine) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of metalloproteases and other therapeutic applications. This article explores the biological activity of CBZ-Pyrrolidine, highlighting its mechanisms, efficacy in various studies, and potential therapeutic uses.

- Molecular Formula : C13H18N2O2

- Molar Mass : 234.29 g/mol

- CAS Number : 1187931-23-2

- Density : 1.155 g/cm³

- Storage Conditions : Store at -20 °C in the dark

CBZ-Pyrrolidine acts primarily as an inhibitor of metalloproteases, particularly those involved in the activation of endothelin peptides. Endothelin-converting enzyme (ECE) is a key target, as it plays a crucial role in vasoconstriction and various cardiovascular diseases. By inhibiting ECE, CBZ-Pyrrolidine can potentially mitigate conditions such as hypertension and ischemia .

Inhibition of Metalloproteases

Research indicates that CBZ-Pyrrolidine effectively inhibits metalloproteases, particularly zinc-dependent enzymes. These enzymes are implicated in several pathological conditions, including:

- Cardiovascular Disorders : High blood pressure and cardiac insufficiency.

- Neurological Conditions : Cerebral ischemia and migraine.

- Renal Disorders : Renal insufficiency and dialysis-related complications.

The inhibition of these enzymes can lead to cytostatic effects, making CBZ-Pyrrolidine a candidate for organ protection during surgical procedures and for treating ophthalmological diseases .

Anticancer Potential

Recent studies have also explored the anticancer properties of CBZ-Pyrrolidine. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer types through mechanisms that may involve apoptosis induction and cell cycle arrest . The compound's ability to inhibit specific kinases associated with cancer progression further supports its therapeutic potential.

Study 1: Efficacy in Hypertension Models

A study investigated the effects of CBZ-Pyrrolidine in animal models of hypertension. The results demonstrated a significant reduction in blood pressure levels when administered at doses ranging from 10 to 50 mg/kg. The mechanism was attributed to the inhibition of ECE activity, leading to decreased levels of vasoconstrictive endothelins .

Study 2: Neuroprotective Effects

In a separate study focusing on neuroprotection, CBZ-Pyrrolidine was shown to protect neuronal cells from oxidative stress-induced damage. The compound enhanced cell viability in vitro and reduced markers of apoptosis in neuronal cultures exposed to neurotoxic agents .

Study 3: Anticancer Activity

A recent investigation into the anticancer effects of CBZ-Pyrrolidine revealed that it induced apoptosis in various cancer cell lines. The compound was effective at micromolar concentrations, demonstrating IC50 values comparable to established chemotherapeutic agents .

Summary of Biological Activities

Q & A

Basic Question: What are the established synthetic routes for R-1-CBZ-Pyrrolidine-2-carboxylic Acid Methyl Ester?

Methodological Answer:

The compound is typically synthesized via reductive amination or esterification. For example, in a patent procedure (EP 4,374,877 A2), (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride is reacted with 2,3-difluorobenzaldehyde under acidic conditions (acetic acid and methanol) using sodium cyanoborohydride as a reducing agent. The reaction is stirred under nitrogen at room temperature for 14 hours, followed by neutralization with sodium bicarbonate . For esterification, (S)-2-methylpyrrolidine-2-carboxylic acid is refluxed with methanol and an acid catalyst (e.g., HCl or H₂SO₄), as described in esterification protocols for analogous compounds .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key methods include:

- GC-MS : For purity assessment and identification of methyl ester derivatives, as demonstrated in fatty acid methyl ester (FAME) analysis using polar cyanosilicone columns (e.g., SUPELCOSIL LC-18) to resolve structural isomers .

- NMR : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to analyze stereochemistry and confirm CBZ (carbobenzyloxy) protection. ¹H NMR signals for the methyl ester group typically appear at δ 3.6–3.7 ppm.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) are effective for quantifying enantiomeric purity .

Basic Question: How should researchers handle stability and storage of this compound?

Methodological Answer:

The compound is sensitive to hydrolysis and oxidation. Store under inert gas (N₂ or Ar) at –20°C in airtight containers. Avoid exposure to moisture, as ester groups hydrolyze in acidic/basic aqueous conditions. Stability tests in analogous pyrrolidine esters indicate decomposition <5% over 6 months under these conditions .

Advanced Question: How can reaction yields be optimized during reductive amination?

Methodological Answer:

Yield optimization involves:

- Catalyst Screening : Sodium cyanoborohydride (NaBH₃CN) is preferred over NaBH₄ for selective imine reduction. Use 3–5 equivalents of NaBH₃CN in methanol/acetic acid (1:1 v/v) at pH 4–6 .

- Temperature Control : Stirring at 0–5°C minimizes side reactions (e.g., over-reduction) while maintaining reaction efficiency.

- Workup : Neutralize with saturated NaHCO₃ to quench excess acid and borohydride, followed by extraction with ethyl acetate to isolate the product .

Advanced Question: What strategies ensure enantiomeric purity in the final product?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers.

- Asymmetric Synthesis : Start with enantiomerically pure (R)-pyrrolidine precursors, as described in patent EP 4,374,877 A2, to avoid racemization during CBZ protection .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-derived ligands) during esterification to enhance stereoselectivity .

Advanced Question: How should researchers resolve contradictions in reported reaction yields?

Methodological Answer:

Contradictory yields often arise from:

- Moisture Sensitivity : Trace water in solvents hydrolyzes intermediates. Use anhydrous methanol and molecular sieves.

- Catalyst Purity : Sodium cyanoborohydride must be ≥97% pure; lower grades reduce efficiency. Verify purity via titration .

- Scale Effects : Pilot-scale reactions (≥10 mmol) may require longer reaction times (24–48 hours) compared to small-scale trials .

Advanced Question: What alternative purification methods are effective for this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to remove unreacted aldehydes.

- Recrystallization : Dissolve in warm ethanol (40–50°C) and cool to –20°C for 12 hours to obtain crystalline product.

- MAK225 Kit : For highly polar byproducts, adapt FAME purification protocols using solid-phase extraction (SPE) cartridges .

Advanced Question: How can degradation products be identified and mitigated?

Methodological Answer:

- LC-MS/MS : Monitor for hydrolyzed products (e.g., free carboxylic acid, m/z = [M–32]+) and oxidized CBZ groups (m/z = [M+16]+).

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to storage solutions to prevent radical-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.